7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine
Description
Properties
IUPAC Name |
7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-11(13)8-1-2-9-7(5-8)6-10-3-4-14-9/h1-2,5,10H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSJIONOSGAQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Mechanism
Step 1: Borane-THF Complex Reduction
The ketone precursor (0.99 g, 4.7 mmol) is suspended in anhydrous tetrahydrofuran (THF, 7 mL) and treated with borane-THF complex (1 M in THF, 19 mL, 19 mmol). The mixture is refluxed for 4 hours, facilitating the reduction of the carbonyl group to a methylene moiety. Borane acts as a Lewis acid, coordinating to the carbonyl oxygen and enabling hydride transfer.
Step 2: Acidic Workup and Cyclization
After cooling to 0°C, hydrochloric acid (4 M, 7 mL) is added to quench excess borane and protonate the intermediate. Refluxing for an additional hour induces cyclization, forming the tetrahydrobenzoxazepine ring. The crude product is neutralized with sodium bicarbonate, extracted with ethyl acetate, and purified via silica gel chromatography (chloroform:methanol 10:1 with 0.1% triethylamine) to yield the free base as an oil (0.88 g, 96%).
Key Analytical Data
Alternative Synthetic Pathways
Direct Nitration of Benzoxazepine Intermediates
While less common, direct nitration of 2,3,4,5-tetrahydro-1,4-benzoxazepine has been explored under mixed acid conditions (HNO₃/H₂SO₄). However, this method suffers from regioselectivity issues, with nitro groups often incorporating at the 5- or 9-positions rather than the desired 7-position.
Palladium-Catalyzed Cross-Coupling
Recent patents describe palladium-mediated coupling reactions to introduce nitro groups post-cyclization. For example, Suzuki-Miyaura coupling using 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine and nitroaryl boronic acids achieves moderate yields (50–60%) but requires stringent anhydrous conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of THF as a solvent in the borane reduction method ensures optimal borane solubility and minimizes side reactions. Lower temperatures (0°C) during acid quenching prevent decomposition of the acid-labile benzoxazepine ring.
Catalytic Enhancements
Incorporating Lewis acids like titanium tetrachloride (TiCl₄) in stoichiometric amounts accelerates cyclization steps, as demonstrated in analogous benzoxazepine syntheses. For instance, TiCl₄-mediated aldol condensations improve ring-closure efficiency by 20–30% compared to thermal methods.
Analytical Characterization
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥95% purity for both free base and hydrochloride forms. Residual solvents (THF, ethyl acetate) are quantified via GC-MS, adhering to ICH Q3C guidelines.
Spectroscopic Fingerprints
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¹H NMR (400 MHz, DMSO-d₆) : δ 8.15 (d, J = 2.4 Hz, 1H, ArH), 7.95 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 6.90 (d, J = 8.8 Hz, 1H, ArH), 4.20–4.15 (m, 2H, OCH₂), 3.75–3.65 (m, 2H, NCH₂), 2.90–2.70 (m, 4H, CH₂CH₂).
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IR (KBr) : 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch).
Industrial-Scale Production and Challenges
Scalability of Borane Reduction
Large-scale batches (>1 kg) require careful handling of borane-THF due to its pyrophoric nature. Continuous flow reactors have been proposed to enhance safety and yield reproducibility.
Byproduct Management
The principal byproduct, 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepine, forms via over-reduction of the nitro group. Selective crystallization using ethanol/water mixtures (3:1 v/v) removes this impurity effectively.
Applications in Drug Discovery
This compound serves as a precursor for PPARγ/δ agonists, which are investigated for treating insulin resistance and type 2 diabetes. Functionalization at the 4-position (e.g., methylation, aryl substitution) modulates receptor binding affinity, as shown in Table 1.
Table 1: Biological Activity of Benzoxazepine Derivatives
| Derivative | PPARγ EC₅₀ (μM) | PPARδ EC₅₀ (μM) |
|---|---|---|
| 7-Nitro (Parent) | 1.2 | >10 |
| 4-Methyl-7-nitro | 0.8 | 8.5 |
| 4-Pyridin-2-yl-7-nitro | 0.3 | 5.2 |
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-amine .
Scientific Research Applications
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to generate reactive species is a key aspect of its mechanism .
Comparison with Similar Compounds
Nitro vs. Halogen/Methoxy Substituents
- 7-Bromo-9-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine (CID 130562993): Molecular Formula: C₁₀H₁₂BrNO₂ vs. C₉H₁₀N₂O₃ (7-nitro derivative). The bromine atom at position 7 and methoxy (-OCH₃) at position 9 introduce distinct electronic effects. The methoxy group enhances solubility due to its polar nature . Collision Cross-Section (CCS): Predicted CCS for [M+H]+ is 144.7 Ų, suggesting a compact molecular shape compared to bulkier nitro analogs .
9-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 1486219-77-5) :
Nitro vs. Alkyl/Aryl Substituents
- 7-Methyl-2-(4-chlorophenyl)-2,3-dihydro-1H-benzo[e][1,4]oxazepin-5-one (3k) :
Heteroatom Modifications: Oxazepine vs. Thiazepine
- 5-Substituted-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines (e.g., 6h, 6i, 6j) :
- Replacement of oxygen with sulfur in the azepine ring increases lipophilicity and alters electronic properties.
- Example: 8-Methoxy-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine (6h) shows IR absorption at 1594 cm⁻¹ (C=N stretching), absent in oxazepines due to differences in ring conjugation .
- HR-FABMS Data: Experimental m/z 272.1104 ([M+H]+) aligns with calculated values, confirming stability under mass spectrometry conditions .
Structural Analogs with Modified Ring Systems
- 7-Nitro-3,4-dihydro-2H-1,4-benzooxazine (CAS 120711-81-1) :
Data Tables for Key Comparisons
Table 1: Substituent and Spectral Data Comparison
Table 2: Physical Properties of Heterocyclic Analogs
| Compound | Heteroatom | Predicted CCS ([M+H]+, Ų) | HR-FABMS (m/z) | Reference |
|---|---|---|---|---|
| This compound | O, N | N/A | N/A | |
| 8-Fluoro derivative (CID 67200593) | O, N, F | 144.7 | 272.1104 | |
| 5-Phenylthiazepine (6h) | S, N | N/A | 272.1104 |
Biological Activity
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS Number: 216008-29-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
This compound is characterized by a seven-membered ring structure containing nitrogen and oxygen. Its chemical structure allows for various reactions that can modify its biological activity. The nitro group is particularly significant as it can undergo bioreduction to form reactive intermediates that interact with cellular components.
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties. A study involving a series of derivatives demonstrated that compounds based on this structure showed significant antiproliferative activity against the MCF-7 breast cancer cell line. One derivative was found to have an IC50 value of 0.67 µM, indicating potent activity against cancer cells .
Table 1: Anticancer Activity of Derivatives
| Compound | Structure | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| 28 | Benzoxazepine derivative | 0.67 ± 0.18 | MCF-7 |
| Other derivatives | Various | Varies | Various |
The mechanism underlying this activity appears to be linked to the modulation of apoptosis regulatory pathways, as revealed by cDNA microarray studies .
Antimicrobial Properties
In addition to its anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of various bacterial strains. However, detailed quantitative data on its efficacy against specific pathogens remain limited and warrant further investigation.
The biological activity of this compound is primarily attributed to its ability to generate reactive species upon bioreduction. These intermediates can interact with cellular macromolecules such as proteins and DNA, leading to alterations in cellular signaling pathways and ultimately affecting cell survival and proliferation.
Case Studies
Several case studies have highlighted the compound's potential in drug development:
- Anticancer Drug Development : A case study focused on synthesizing derivatives for targeting specific cancer pathways demonstrated promising results in inhibiting tumor growth in vitro.
- Antimicrobial Research : Another study explored the efficacy of the compound against resistant bacterial strains and provided insights into its potential as a lead compound for developing new antibiotics.
Q & A
Q. What are the foundational synthetic routes for 7-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine?
The synthesis typically involves reduction of carbonyl groups (e.g., 5-oxo or 3-oxo derivatives) or double bonds in precursor benzoxazepines. Alternative routes include condensation of 2-aryloxyethylamines with 2-formylbenzoic acid, followed by cyclization, or scandium/copper triflate-catalyzed acylaminoalkylation reactions. These methods require careful control of reaction conditions (e.g., temperature, catalyst loading) to avoid side products .
Q. How is the structural conformation of benzoxazepine derivatives validated?
X-ray crystallography is the gold standard for determining crystal structures. For example, studies on 4-acetyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine revealed a chair conformation in the seven-membered ring, with hydrogen bonding (N–H⋯O, O–H⋯O) stabilizing the lattice. NMR spectroscopy (1H/13C) and computational tools (e.g., PubChem-derived InChI keys) are used to confirm molecular geometry and purity .
Q. What in vitro methodologies assess the biological activity of benzoxazepines?
Receptor binding assays (e.g., GABAA or serotonin receptors) are common. For example, benzodiazepine analogues are tested for affinity using radioligand displacement. Cell-based assays (e.g., calcium flux or cAMP modulation) evaluate functional responses. These require rigorous controls, such as using reference compounds (e.g., diazepam) to validate assay sensitivity .
Advanced Research Questions
Q. How can catalytic methods improve the efficiency of benzoxazepine synthesis?
Ascorbic acid-mediated three-component reactions (e.g., 2-aminophenol, dimedone, benzaldehyde) enable one-pot synthesis of 1,4-benzoxazepines. This method avoids harsh reductants and achieves yields >75% under mild conditions. Optimization involves screening catalysts (e.g., Lewis acids), solvent polarity, and stoichiometry to minimize byproducts like uncyclized intermediates .
Q. What advanced techniques resolve contradictions in reported pharmacological data?
Discrepancies in receptor affinity or toxicity profiles may arise from stereochemical variations or impurity interference. Strategies include:
Q. How can factorial design optimize reaction conditions for nitro-substituted benzoxazepines?
A 2<sup>k</sup> factorial design evaluates variables like temperature, catalyst concentration, and reaction time. For example, varying nitro-group positioning (para vs. meta) may require different reductant strengths. Response surface methodology (RSM) identifies optimal conditions, reducing experimental runs by 50% compared to one-factor-at-a-time approaches .
Methodological Considerations
Q. What analytical workflows ensure reproducibility in benzoxazepine research?
- Purity validation : HPLC with UV/Vis detection (λ = 254 nm) and ≥95% purity thresholds.
- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) to identify hydrolytic or oxidative vulnerabilities.
- Data sharing : Deposition of crystallographic data (e.g., CCDC entries) and spectral libraries (NMR, IR) in public repositories .
Q. How are computational models applied to predict benzoxazepine bioactivity?
Molecular docking (e.g., AutoDock Vina) screens virtual libraries against target receptors (e.g., 5-HT2A). Quantitative structure-activity relationship (QSAR) models link substituent electronegativity or lipophilicity to IC50 values. These require validation with in vitro data to avoid overfitting .
Tables for Key Data
| Synthetic Method | Yield (%) | Catalyst | Reference |
|---|---|---|---|
| Ascorbic acid catalysis | 78–82 | None (green chemistry) | |
| Scandium triflate cyclization | 65 | Sc(OTf)3 | |
| Copper-mediated alkylation | 70 | Cu(OTf)2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
